molecular formula C12H11NO3 B15268909 Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate

Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate

Cat. No.: B15268909
M. Wt: 217.22 g/mol
InChI Key: LVLHFNDLEKAWNS-UHFFFAOYSA-N
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Description

Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate is a benzoate ester derivative featuring a prop-2-yn-1-yl carbamoyl substituent. This structural motif is of significant interest in medicinal chemistry, particularly in the development of compounds that target key inflammatory pathways and G protein-coupled receptors (GPCRs). Compounds with the prop-2-yn-1-yl (propargyl) group have been investigated as potential anti-inflammatory agents. Research on a structurally related molecule, methyl 4-(4-(prop-2-yn-1-ylcarbamoyl)phenylcarbamoyl) benzoate (designated W10), demonstrated potent inhibitory activity against the NF-κB signaling pathway . NF-κB is a master regulator of inflammation and cell survival, and its inhibition is a validated strategy for anti-inflammatory drug discovery . Furthermore, the prop-2-yn-1-yl group serves as a valuable chemical handle in probe development. It is a key functional group used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This reaction is extensively utilized to create fluorescent molecular tools for studying intracellular binding sites on GPCRs, such as the chemokine receptor CCR7 . Researchers can leverage this compound as a versatile building block for developing novel chemical probes or as a lead structure for further optimization in inflammation and immunology research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-(prop-2-ynylcarbamoyl)benzoate

InChI

InChI=1S/C12H11NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h1,4-6,8H,7H2,2H3,(H,13,14)

InChI Key

LVLHFNDLEKAWNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate typically involves the reaction of 3-aminobenzoic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Toluene or dichloromethane

    Catalyst: Tetrabutylammonium bromide (phase-transfer catalyst)

Industrial Production Methods

In an industrial setting, the production of Methyl 3-[(prop-2-yn

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share key structural motifs with Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate, enabling comparative analysis:

Compound Name Key Substituents Functional Differences Reference
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate Propargylaminomethyl group Amino linkage vs. carbamoyl group
3-(2-Amino-5-bromopyridin-3-yl)prop-2-yn-1-yl benzoate Bromopyridinyl-propargyl group Heteroaromatic substitution vs. carbamoyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl group Alcohol vs. propargyl; benzamide vs. ester
Methyl 2-Benzoylamino-3-arylaminobut-2-enoate Benzoylamino-aryl amino group Conjugated enoate system

Key Observations :

  • Propargyl vs. Hydrophilic Groups: The propargyl group in the target compound enhances hydrophobicity compared to polar substituents like the hydroxy-dimethylethyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Carbamoyl vs. Amino Linkages: Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate lacks the carbonyl oxygen of the carbamoyl group, reducing hydrogen-bonding capacity and altering reactivity in metal coordination or supramolecular assembly.

Physicochemical Properties

  • Alkyne Reactivity : The propargyl group offers click chemistry compatibility (e.g., azide-alkyne cycloaddition), a feature absent in compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling 3-carbamoylbenzoic acid derivatives with propargylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Flash chromatography ( ) is critical for isolating intermediates. Solvents like dichloromethane or acetonitrile are preferred to stabilize reactive intermediates (). Post-synthesis, purity is validated via HPLC or TLC, with yields optimized by controlling reaction temperatures (40–60°C) and inert atmospheres (N₂/Ar) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For crystalline samples, single-crystal X-ray diffraction (utilizing SHELX software) provides stereochemical details ( ). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation/contact by working in a fume hood. For spills, adsorb with inert materials (e.g., sand) and dispose via hazardous waste channels. Store in sealed containers under dry, inert conditions ( ) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The propargyl carbamoyl group’s linear geometry enhances susceptibility to nucleophilic attack at the carbonyl carbon. Stereoelectronic effects are studied via density functional theory (DFT) calculations to predict regioselectivity. Experimental validation involves kinetic studies under varying pH and solvent polarities () .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer : Discrepancies may arise from impurities or solvent effects. Use orthogonal analytical methods (e.g., LC-MS, 2D-NMR) to confirm compound identity. Compare in vitro assays (e.g., enzyme inhibition) with in silico docking simulations (e.g., AutoDock Vina) to validate target interactions () .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and QSAR models analyze binding affinities. Tools like Schrödinger Suite or GROMACS model interactions with proteins (e.g., kinases). Experimental cross-validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants ( ) .

Q. What crystallographic techniques are suitable for resolving its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement ( ) is ideal. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality. Powder XRD paired with Rietveld refinement addresses polymorphism issues .

Q. How can researchers design experiments to assess its potential as a protease inhibitor?

  • Methodological Answer : Use fluorogenic substrates (e.g., FRET-based assays) to measure inhibition kinetics. IC₅₀ values are determined via dose-response curves. Structural analogs (e.g., methyl benzoate derivatives) are synthesized to establish structure-activity relationships (SAR) () .

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